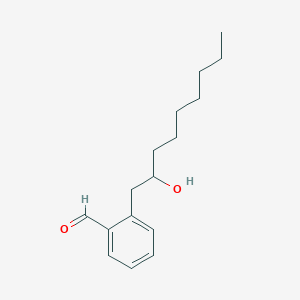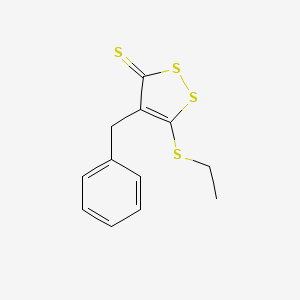
3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- is a sulfur-containing heterocyclic compound. It is known for its potent antioxidant properties and has been studied for its potential chemoprotective effects. The compound’s unique structure allows it to interact with various biological systems, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- typically involves the reaction of appropriate thiol and thione precursors under controlled conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the thiol group reacts with a carbonyl compound to form the dithiole ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio or phenylmethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiole derivatives.
Applications De Recherche Scientifique
3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its chemoprotective effects and potential use in treating diseases related to oxidative damage.
Industry: Utilized in the development of materials with specific chemical properties, such as corrosion inhibitors.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include enzymes involved in oxidative stress response, such as catalase and superoxide dismutase. The compound may also modulate signaling pathways related to inflammation and cell survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-1,2-Dithiole-3-thione: A simpler analog with similar antioxidant properties.
5-Phenyl-3H-1,2-Dithiole-3-thione: Another derivative with a phenyl group, known for its chemoprotective effects.
Uniqueness
3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- is unique due to the presence of both ethylthio and phenylmethyl groups, which enhance its chemical reactivity and biological activity. These substituents may provide additional sites for interaction with biological molecules, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
176324-59-7 |
|---|---|
Formule moléculaire |
C12H12S4 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
4-benzyl-5-ethylsulfanyldithiole-3-thione |
InChI |
InChI=1S/C12H12S4/c1-2-14-12-10(11(13)15-16-12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clé InChI |
VDAWINHMZKHWHU-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C(=S)SS1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)
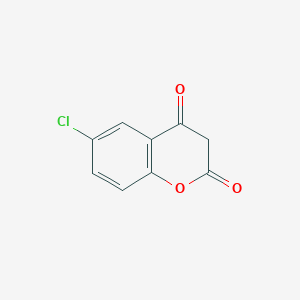
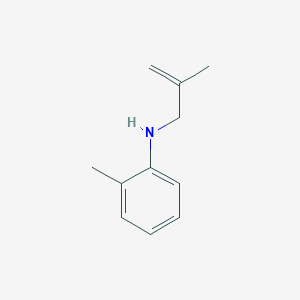
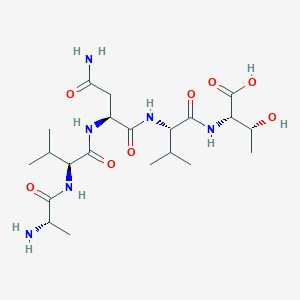
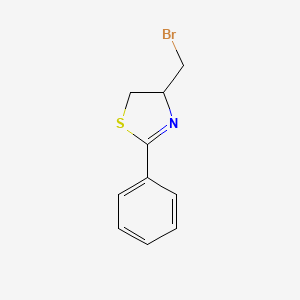
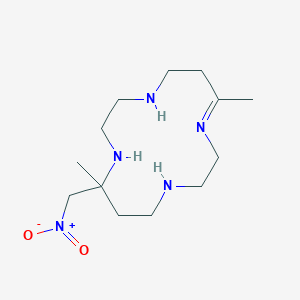
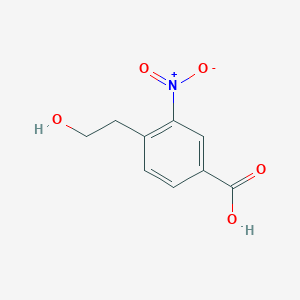
![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B14271413.png)


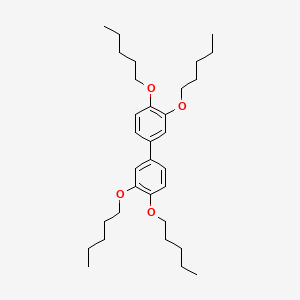
phosphanium bromide](/img/structure/B14271428.png)
